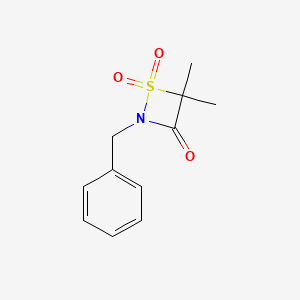
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide is a chemical compound with the molecular formula C11H13NO3S This compound belongs to the class of thiazetidines, which are heterocyclic compounds containing a four-membered ring with sulfur and nitrogen atoms The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of a base to facilitate the cyclization process. For example, the synthesis may involve the reaction of a sulfonamide with a suitable alkylating agent, followed by cyclization under basic conditions to form the thiazetidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of specialized equipment for mixing, heating, and purification. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms or modify existing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the sulfur atom.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound to understand its potential as a therapeutic agent. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: The compound’s potential therapeutic effects are explored in drug development. Its ability to interact with biological targets makes it a candidate for further investigation.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(methyl)-, 1,1-dioxide: This compound has a similar structure but with a methyl group instead of a phenylmethyl group.
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(ethyl)-, 1,1-dioxide: This compound has an ethyl group instead of a phenylmethyl group.
Uniqueness
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide is unique due to the presence of the phenylmethyl group, which can influence its chemical reactivity and biological activity. The phenylmethyl group can participate in π-π interactions and other non-covalent interactions, potentially enhancing the compound’s ability to interact with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications .
Eigenschaften
CAS-Nummer |
55897-44-4 |
|---|---|
Molekularformel |
C11H13NO3S |
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
2-benzyl-4,4-dimethyl-1,1-dioxothiazetidin-3-one |
InChI |
InChI=1S/C11H13NO3S/c1-11(2)10(13)12(16(11,14)15)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
PMIZHFHHGLAEKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(S1(=O)=O)CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



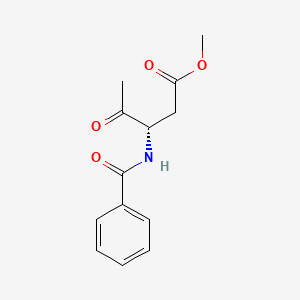
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
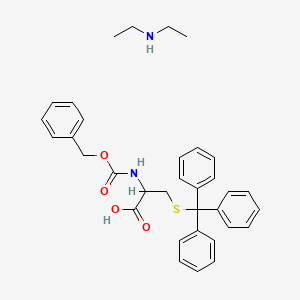
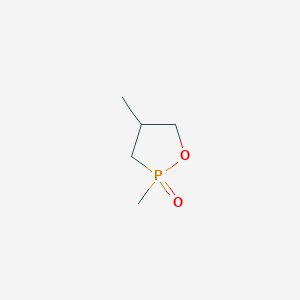
![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
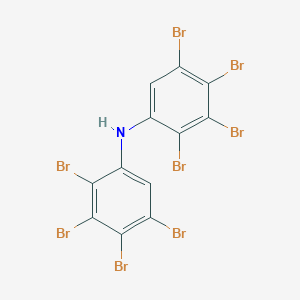

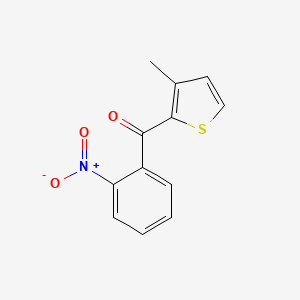
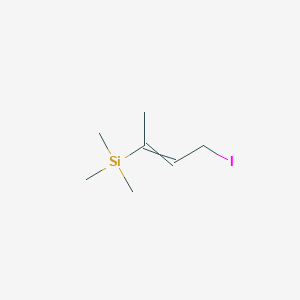


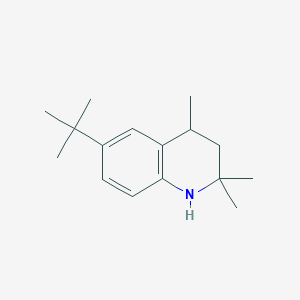
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
